5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide 5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide
Brand Name: Vulcanchem
CAS No.: 2059909-22-5
VCID: VC12005127
InChI: InChI=1S/C44H44FN9O3S/c1-27-39-41(52-21-23-53(24-22-52)43(56)34-10-6-8-29-7-2-3-9-33(29)34)48-37(49-42(39)54(51-27)32-19-15-30(45)16-20-32)25-28-13-17-31(18-14-28)46-38(55)12-5-4-11-36-40-35(26-58-36)47-44(57)50-40/h2-3,6-10,13-20,35-36,40H,4-5,11-12,21-26H2,1H3,(H,46,55)(H2,47,50,57)/t35-,36-,40-/m0/s1
SMILES: CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F
Molecular Formula: C44H44FN9O3S
Molecular Weight: 797.9 g/mol

5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide

CAS No.: 2059909-22-5

Cat. No.: VC12005127

Molecular Formula: C44H44FN9O3S

Molecular Weight: 797.9 g/mol

* For research use only. Not for human or veterinary use.

5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide - 2059909-22-5

Specification

CAS No. 2059909-22-5
Molecular Formula C44H44FN9O3S
Molecular Weight 797.9 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide
Standard InChI InChI=1S/C44H44FN9O3S/c1-27-39-41(52-21-23-53(24-22-52)43(56)34-10-6-8-29-7-2-3-9-33(29)34)48-37(49-42(39)54(51-27)32-19-15-30(45)16-20-32)25-28-13-17-31(18-14-28)46-38(55)12-5-4-11-36-40-35(26-58-36)47-44(57)50-40/h2-3,6-10,13-20,35-36,40H,4-5,11-12,21-26H2,1H3,(H,46,55)(H2,47,50,57)/t35-,36-,40-/m0/s1
Standard InChI Key KPNHFFLTCKZGGV-VXMGAWDISA-N
Isomeric SMILES CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F
SMILES CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F
Canonical SMILES CC1=NN(C2=C1C(=NC(=N2)CC3=CC=C(C=C3)NC(=O)CCCCC4C5C(CS4)NC(=O)N5)N6CCN(CC6)C(=O)C7=CC=CC8=CC=CC=C87)C9=CC=C(C=C9)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-yl]methyl]phenyl]pentanamide, reflects its intricate architecture . Key features include:

  • Thienoimidazolidinone core: A bicyclic system combining thiophene and imidazolidinone rings, contributing to rigidity and hydrogen-bonding capacity.

  • Pyrazolo[3,4-d]pyrimidine scaffold: A nitrogen-rich heterocycle common in kinase inhibitors.

  • Naphthalene-carbonyl-piperazine side chain: Enhances lipophilicity and potential π-π stacking interactions.

  • Pentanamide linker: Bridges the thienoimidazolidinone and pyrazolopyrimidine groups, offering conformational flexibility.

Stereochemical Configuration

The stereodescriptors (3aS,4S,6aR) indicate specific chiral centers within the thienoimidazolidinone core, critical for molecular recognition . Computational models predict that these centers stabilize the compound’s three-dimensional conformation, favoring interactions with hydrophobic pockets in biological targets.

Physicochemical Properties

The molecular formula C44H44FN9O3S corresponds to a molecular weight of 797.95 g/mol . Key computed properties include:

PropertyValue
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds14
Topological Polar Surface Area135 Ų
LogP5.2 (estimated)

These metrics suggest moderate solubility in organic solvents and limited aqueous solubility, typical of compounds targeting intracellular enzymes .

Synthesis and Derivative Development

Structural Analogues

Comparative analysis of derivatives highlights strategic modifications:

CompoundModificationApplication
LH4 (PubChem CID:76871879)Terphenyl-morpholine sulfonyl groupProtein-protein interaction inhibitor
U127762 (CAS:2227450-68-0)Propargyloxy-ethoxy-ethyl tailBioconjugation probes

These analogues underscore the versatility of the thienoimidazolidinone scaffold in diversifying target engagement .

Applications in Research

Chemical Biology Probes

The compound’s modular design allows for tagging with fluorescent or affinity labels. For example, the propargyl derivative (CAS:2227450-68-0) enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition .

Future Directions

Optimization Strategies

  • Solubility Enhancement: Introduction of ionizable groups (e.g., tertiary amines) or formulation as prodrugs.

  • Selectivity Profiling: Screening against kinase panels to identify primary targets and off-target effects.

Clinical Translation

Preclinical studies should prioritize toxicology assessments, given the compound’s high molecular weight and potential for off-target interactions. Collaborative efforts with academic and industrial partners could accelerate development, leveraging structural insights from related derivatives .

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